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Compound of Interest

Compound Name: (R)-1-(3-bromophenyl)ethanamine

Cat. No.: B068066

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for the
chiral amine, (R)-1-(3-bromophenyl)ethanamine. Due to the limited availability of public
experimental spectra for this specific compound, this document presents predicted data based
on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR)
spectroscopy, and mass spectrometry (MS), supported by generalized experimental protocols.
This information is intended to serve as a reference for the characterization and quality control
of (R)-1-(3-bromophenyl)ethanamine in a research and development setting.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative spectroscopic data for (R)-1-(3-
bromophenyl)ethanamine. These predictions are derived from the analysis of its chemical
structure and comparison with similar molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted *H NMR Data for (R)-1-(3-bromophenyl)ethanamine
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Chemical Shift (8)

Multiplicity Integration Assignment
ppm
~75-7.2 m 4H Ar-H
~4.1 q 1H CH-NH:z
~1.8 s (broad) 2H NH:2
~1.4 d 3H CHs

Table 2: Predicted 13C NMR Data for (R)-1-(3-bromophenyl)ethanamine

Chemical Shift (8) ppm Assignment
~145 Ar-C (quaternary)
~130 Ar-C-Br

~129 Ar-CH

~128 Ar-CH

~125 Ar-CH

~122 Ar-CH

~50 CH-NH:2

~25 CHs

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for (R)-1-(3-bromophenyl)ethanamine
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Wavenumber (cm~?)

Intensity

Assignment

3380 - 3300 Medium, Sharp (two bands) N-H stretch (primary amine)
3100 - 3000 Medium Aromatic C-H stretch

2980 - 2850 Medium Aliphatic C-H stretch

1620 - 1580 Medium to Weak N-H bend (scissoring)

1590 - 1450 Medium to Strong Aromatic C=C stretch
~1070 Strong C-N stretch

~800 Strong C-Br stretch

900 - 680 Strong, Broad N-H wag

800 - 600 Strong Aromatic C-H out-of-plane

bend

Mass Spectrometry (MS)

The mass spectrum of (R)-1-(3-bromophenyl)ethanamine is expected to show a molecular

ion peak corresponding to its molecular weight. Due to the presence of bromine, a

characteristic isotopic pattern for the molecular ion will be observed, with two peaks of nearly

equal intensity separated by 2 m/z units ([M]* and [M+2]*).

Table 4: Expected Mass Spectrometry Data for (R)-1-(3-bromophenyl)ethanamine

m/z Interpretation
200/202 Molecular ion peak ([M]*, [M+2]*)
185/187 Loss of methyl group ([M-CHs]*)
121 Loss of bromine radical ([M-Br]*)
104 Loss of H2CNBr
Experimental Protocols
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The following are generalized experimental protocols for obtaining the spectroscopic data for a
liquid amine sample such as (R)-1-(3-bromophenyl)ethanamine.

NMR Spectroscopy

o Sample Preparation: Dissolve approximately 5-10 mg of (R)-1-(3-bromophenyl)ethanamine
in 0.5-0.7 mL of a deuterated solvent (e.g., CDClz, DMSO-dse) in a standard 5 mm NMR tube.

 Instrumentation: Utilize a *H NMR spectrometer operating at a frequency of 300 MHz or
higher.

e 1H NMR Acquisition:
o Acquire a standard one-dimensional *H NMR spectrum.

o Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds,
and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

o Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at
0 ppm).

e 13C NMR Acquisition:
o Acquire a proton-decoupled 13C NMR spectrum.

o Alarger number of scans will be required compared to 'H NMR to achieve adequate
signal-to-noise.

o Reference the spectrum to the solvent peak.

IR Spectroscopy

o Sample Preparation: As (R)-1-(3-bromophenyl)ethanamine is a liquid, a neat sample can
be analyzed. Place a drop of the liquid between two KBr or NaCl plates to form a thin film.

 Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

o Data Acquisition:
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o Record a background spectrum of the clean salt plates.
o Record the sample spectrum over the range of 4000-400 cm~1,

o The final spectrum is presented as the ratio of the sample spectrum to the background
spectrum.

Mass Spectrometry

o Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a
suitable volatile solvent such as methanol or acetonitrile.

¢ Instrumentation: Employ a mass spectrometer equipped with an appropriate ionization
source, such as electrospray ionization (ESI) or electron ionization (El).

o Data Acquisition:
o Introduce the sample into the ion source.
o Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu).

o The choice of ionization technique will influence the observed fragmentation pattern. El is
likely to produce more fragmentation, while ESI may favor the observation of the
protonated molecular ion ([M+H]*).

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of a
chemical compound like (R)-1-(3-bromophenyl)ethanamine.
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Caption: Workflow for Spectroscopic Characterization.

 To cite this document: BenchChem. [Spectroscopic Characterization of (R)-1-(3-
bromophenyl)ethanamine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available
at: [https://lwww.benchchem.com/product/b068066#spectroscopic-data-nmr-ir-ms-for-r-1-3-
bromophenyl-ethanamine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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